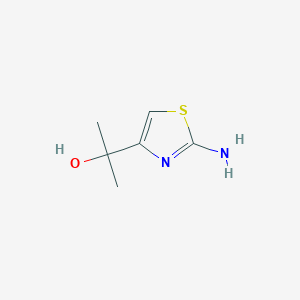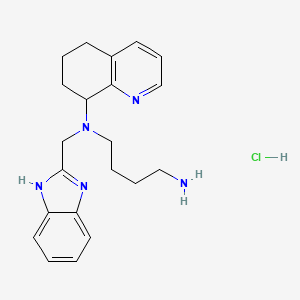
Adrenorphin trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adrenorphin trifluoroacetate is a synthetic octapeptide that acts as an agonist of μ-opioid receptors. It is a C-terminally amidated cleavage product corresponding to amino acids 210-218 of human proenkephalin A. This compound has been found in various species, including humans, mice, rats, and bovines. It is primarily involved in nociception, which is the sensory perception of pain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Adrenorphin trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is typically obtained by treating the peptide with trifluoroacetic acid (TFA) to remove protecting groups and cleave the peptide from the resin .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS. The process is automated to ensure high yield and purity. The peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with TFA as a mobile phase additive .
Analyse Chemischer Reaktionen
Types of Reactions
Adrenorphin trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can oxidize methionine residues in the peptide.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted using specific reagents in SPPS.
Major Products Formed
The major product formed from these reactions is the fully synthesized and purified this compound peptide. Oxidation and reduction reactions can lead to modified peptides with altered biological activity .
Wissenschaftliche Forschungsanwendungen
Adrenorphin trifluoroacetate has several scientific research applications:
Neuroscience: It is used to study pain perception and the role of μ-opioid receptors in nociception.
Pharmacology: Researchers use it to investigate the pharmacodynamics and pharmacokinetics of opioid receptor agonists.
Medicine: It has potential therapeutic applications in pain management and the treatment of opioid addiction.
Biochemistry: It serves as a model peptide for studying peptide synthesis, folding, and interactions with receptors
Wirkmechanismus
Adrenorphin trifluoroacetate exerts its effects by selectively binding to μ-opioid receptors. This binding activates the receptor, leading to a cascade of intracellular events that result in analgesic effects. The activation of μ-opioid receptors inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission. This inhibition reduces the perception of pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Met5-Enkephalin-Arg6-Arg7-Val8-NH2: Another opioid peptide with similar receptor affinity.
Metorphamide: A peptide with comparable analgesic properties.
Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2: A peptide with a similar sequence and function.
Uniqueness
Adrenorphin trifluoroacetate is unique due to its high selectivity for μ-opioid receptors over κ- and δ-opioid receptors. This selectivity makes it a valuable tool for studying the specific effects of μ-opioid receptor activation without the confounding effects of other opioid receptors .
Eigenschaften
Molekularformel |
C46H70F3N15O11S |
|---|---|
Molekulargewicht |
1098.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H69N15O9S.C2HF3O2/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27;3-2(4,5)1(6)7/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52);(H,6,7)/t29-,30-,31-,32-,33-,36-;/m0./s1 |
InChI-Schlüssel |
QAXMQVLLILLPAV-MWIHCNFISA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12460417.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B12460420.png)

![4-{[1-(2,3-Dichlorophenyl)-3-methoxy-3-oxopropyl]amino}-4-oxobutanoic acid](/img/structure/B12460438.png)
![7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-{5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl}-5H,6H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B12460442.png)
![1-[[19-azanyl-7-(2-azanyl-2-oxidanylidene-ethyl)-10-(3-azanyl-3-oxidanylidene-propyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentakis(oxidanylidene)-13-(phenylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicos-4-yl]carbonyl]-N-[1-[(2-azanyl-2-oxidanylide](/img/structure/B12460451.png)
![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B12460453.png)

![N-(3-chloro-2-methylphenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B12460460.png)
![N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(5-chloro-1,3-benzoxazol-2-yl)aniline](/img/structure/B12460462.png)

![5-(2-nitrophenyl)-N-{3-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12460465.png)

![N-[(3-methoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B12460486.png)
